molecular formula C8H5FINO4 B12847171 2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid

2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid

Katalognummer: B12847171
Molekulargewicht: 325.03 g/mol
InChI-Schlüssel: VSTJLTHIVXFYRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H5FINO4 It is a derivative of acetic acid, where the phenyl ring is substituted with fluoro, iodo, and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-fluoro-2-iodophenylacetic acid, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid or nitric acid to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like crystallization or chromatography may be employed to ensure high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(4-Fluoro-2-iodo-5-aminophenyl)acetic acid.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The presence of the fluoro, iodo, and nitro groups can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Fluoro-3-nitrophenyl)acetic acid
  • 2-(4,5-Difluoro-2-nitrophenyl)acetic acid
  • Acetic acid, (2-fluoro-5-nitrophenyl)methyl ester

Uniqueness

2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid is unique due to the presence of both fluoro and iodo substituents on the phenyl ring, which can significantly affect its chemical reactivity and potential applications. The combination of these substituents makes it a valuable compound for specific synthetic and research purposes.

Eigenschaften

Molekularformel

C8H5FINO4

Molekulargewicht

325.03 g/mol

IUPAC-Name

2-(4-fluoro-2-iodo-5-nitrophenyl)acetic acid

InChI

InChI=1S/C8H5FINO4/c9-5-3-6(10)4(2-8(12)13)1-7(5)11(14)15/h1,3H,2H2,(H,12,13)

InChI-Schlüssel

VSTJLTHIVXFYRT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)I)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.